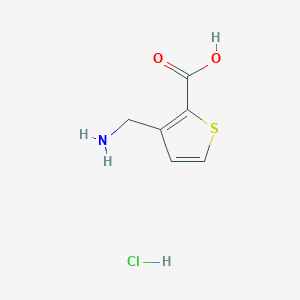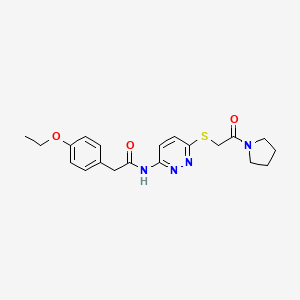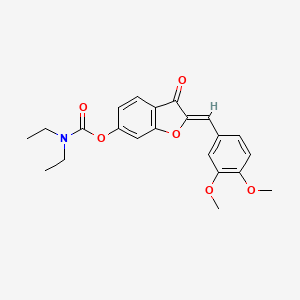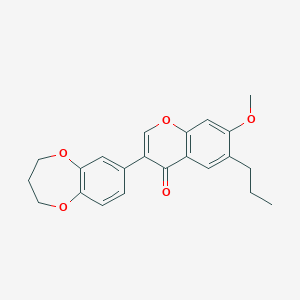
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-methoxy-6-propyl-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-methoxy-6-propyl-4H-chromen-4-one, also known as AG-1478, is a synthetic compound that has been widely used in scientific research for its unique properties. This compound belongs to the family of tyrosine kinase inhibitors, which are molecules that inhibit the activity of enzymes called tyrosine kinases. Tyrosine kinases play a crucial role in the regulation of cell growth, differentiation, and survival, making them an attractive target for cancer research.
Aplicaciones Científicas De Investigación
Photochemical Synthesis and Reorganization
One area of research involves the photo-reorganization of chromenones, where derivatives similar to the compound have been explored for synthesizing angular pentacyclic compounds. For instance, the photo-reorganization of 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones under UV-light exposure results in the formation of angular pentacyclic - benzothiophene fused xanthenone derivatives. This process, which avoids the use of specific and toxic reagents, represents a green and convenient synthesis method for creating complex organic structures (Dalal, Khanna, Kumar, & Kamboj, 2017).
Antimicrobial Activity
Another significant application is in the synthesis of novel chromenone derivatives with potent antimicrobial properties. Compounds such as 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-ones have been synthesized and tested for their in vitro antimicrobial activity, displaying significant antibacterial and antifungal effects. These findings underscore the potential of chromenone derivatives in developing new antimicrobial agents (Mandala et al., 2013).
Biological Activity and Synthetic Access
Research also delves into the synthesis of 3,4-dihydro-2H-1,5-benzodioxepine analogs, highlighting their biological significance. These compounds are known for their adrenergic stimulant properties and bronchial dilator activity, demonstrating the therapeutic potential of benzodioxepine derivatives. Innovative synthetic routes have been developed to access substituted 3-methylene-3,4-dihydro-2H-1,5-benzodioxepines, which are crucial for exploring their full biological utility (Damez, Labrosse, Lhoste, & Sinou, 2001).
Antitumor Activity
Moreover, derivatives of chromenone have been investigated for their antitumor activities. For example, benzo[b]chromeno[6,5-g][1,8]naphthyridin-7-one analogs of acronycine have been designed, synthesized, and evaluated for their in vitro and in vivo biological activities against various cancer cell lines. Such studies reveal the compound's potential in cancer therapy, where specific derivatives exhibited significant inhibitory effects on tumor growth (Tian et al., 2014).
Propiedades
IUPAC Name |
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-methoxy-6-propylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O5/c1-3-5-15-10-16-20(12-19(15)24-2)27-13-17(22(16)23)14-6-7-18-21(11-14)26-9-4-8-25-18/h6-7,10-13H,3-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEOMPWZQNSVRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1OC)OC=C(C2=O)C3=CC4=C(C=C3)OCCCO4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-methoxy-6-propyl-4H-chromen-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

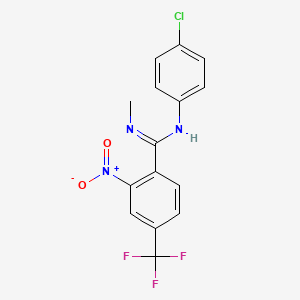
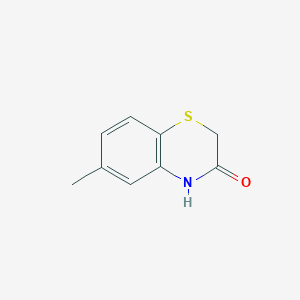
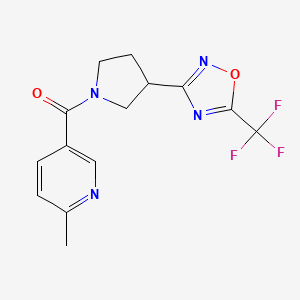
![N-(4-methylidenecyclohexyl)-3-[4-(methylsulfanyl)phenyl]propanamide](/img/structure/B2796621.png)
![2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2796624.png)
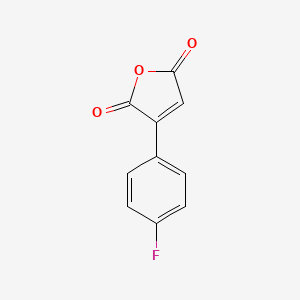

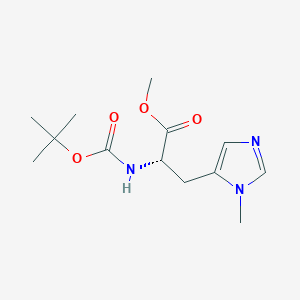
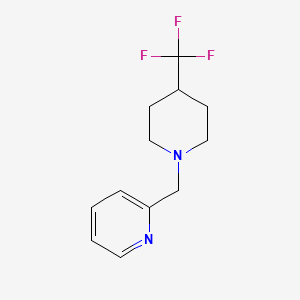
![N-(4-bromophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)

